molecular formula C7H13ClN2O2 B13462113 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride

1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride

Cat. No.: B13462113
M. Wt: 192.64 g/mol
InChI Key: RAEDHDFJJOBVGT-UHFFFAOYSA-N
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Description

1-Methyl-3-oxa-1,7-diazaspiro[44]nonan-2-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of acids, bases, or other catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride

Uniqueness: 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

1-methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c1-9-6(10)11-5-7(9)2-3-8-4-7;/h8H,2-5H2,1H3;1H

InChI Key

RAEDHDFJJOBVGT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)OCC12CCNC2.Cl

Origin of Product

United States

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